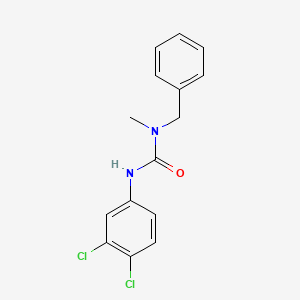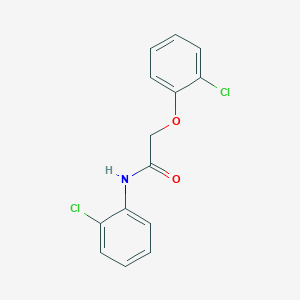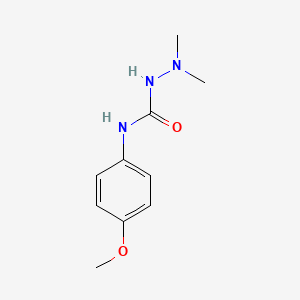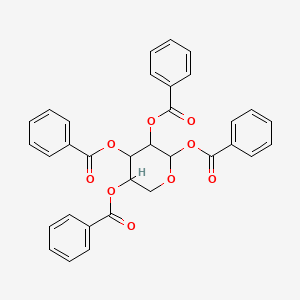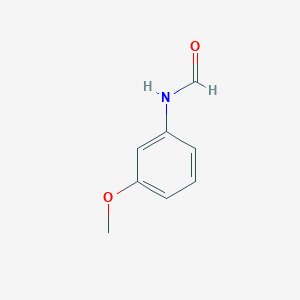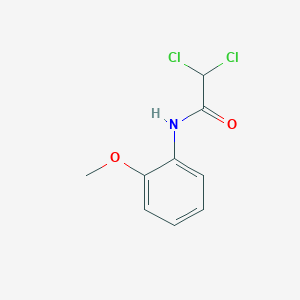
3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases like cancer and infections.
Industry: The compound is used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
- (2E)-3-(3,4-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
- (2E)-3-(4-hydroxyphenyl)-1-(2-naphthyl)-2-propen-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one stands out due to the presence of the benzodioxole group, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a more versatile compound for various applications.
Properties
CAS No. |
52601-57-7 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H14O3/c21-18(17-8-7-15-3-1-2-4-16(15)12-17)9-5-14-6-10-19-20(11-14)23-13-22-19/h1-12H,13H2/b9-5+ |
InChI Key |
UIASZIZNIOGSLS-WEVVVXLNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


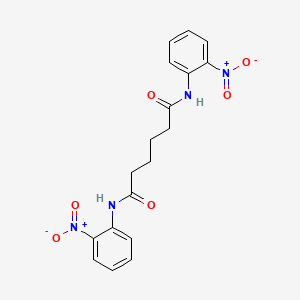


![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
